An In-depth Technical Guide to T-448: A Specific Lysine-Specific Demethylase 1 (LSD1) Inhibitor
An In-depth Technical Guide to T-448: A Specific Lysine-Specific Demethylase 1 (LSD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The designation "T-448" has been associated with multiple distinct therapeutic agents. This guide clarifies these distinctions and provides a comprehensive technical overview of the most prominently documented small molecule: T-448, a novel, orally-bioactive, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1) . This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.
For clarity, the other molecules are briefly identified as:
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EOS-448 (GSK4428859A): An antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody investigated for cancer immunotherapy.[1][2][3]
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TAK-448 (MVT-602): A potent KISS1R agonist, a nonapeptide with testosterone-suppressive activity, studied in the context of prostate cancer.[4][5][6][7]
This guide will focus exclusively on the LSD1 inhibitor, T-448.
Core Compound Information: T-448 (LSD1 Inhibitor)
T-448 is a specific, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histone H3 at lysine 4 (H3K4).[5] Its chemical name is 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate.[5][8]
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | [9] |
| Molecular Formula | C₁₇H₂₀N₄OS (free base) | [9] |
| Molecular Weight | 328.4 g/mol (free base) | [9] |
| IC₅₀ | 22 nM (for LSD1) | [5] |
| CAS Number | 1597426-52-2 (free base) | [9] |
Pharmacological Properties
| Property | Description | Reference |
| Mechanism of Action | Irreversible (covalent) inhibitor of LSD1 enzyme activity. It forms a compact formyl-FAD adduct, which has minimal impact on the LSD1-GFI1B complex. | [5][8] |
| Primary Effect | Enhances histone H3 lysine 4 (H3K4) methylation in neurons. | [5] |
| Therapeutic Potential | Investigated for neurodevelopmental disorders due to its ability to improve learning function. Shows a superior hematological safety profile compared to other LSD1 inhibitors. | [5] |
Mechanism of Action and Signaling Pathway
T-448 exerts its effects by inhibiting LSD1, a key epigenetic regulator. LSD1 removes methyl groups from mono- and di-methylated H3K4, leading to transcriptional repression. By irreversibly inhibiting LSD1, T-448 prevents the demethylation of H3K4, thereby maintaining a transcriptionally active chromatin state at target gene promoters. This leads to increased expression of genes involved in neuronal plasticity, such as brain-derived neurotrophic factor (BDNF).
The signaling pathway can be visualized as follows:
Experimental Protocols
The study of T-448 and its effects on LSD1 inhibition involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me2
This protocol is designed to identify the genomic regions where H3K4 dimethylation is altered upon treatment with T-448.
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Cell Culture and Treatment: Culture neuronal cells or other relevant cell lines to approximately 80-90% confluency. Treat cells with a predetermined concentration of T-448 or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
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Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 0.125 M.
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Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 base pairs.
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Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me2. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
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Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
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Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of LSD1 target genes.
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RNA Extraction: Treat cells with T-448 as described above. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
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DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
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cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., BDNF, UCP2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between T-448 treated and control samples.
In Vivo Mouse Model for Efficacy and Safety Assessment
This protocol outlines a general procedure for evaluating the in vivo effects of T-448.
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Animal Model: Utilize a relevant mouse model, such as mice with NMDA receptor hypofunction to assess cognitive improvement.
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Drug Administration: Administer T-448 orally to the mice at various doses (e.g., 1-100 mg/kg) daily for a specified period (e.g., 3 weeks). A control group should receive the vehicle.
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Behavioral Testing: Perform behavioral tests, such as the T-maze or Morris water maze, to assess learning and memory functions.
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Pharmacodynamic Analysis: At the end of the treatment period, collect brain tissue (e.g., hippocampus) to measure H3K4me2 levels by Western blot or ChIP-qPCR.
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Safety Assessment: Monitor the animals for any adverse effects. Collect blood samples to perform complete blood counts to assess hematological toxicity, particularly platelet counts.
Experimental Workflow and Synthesis Overview
General Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel LSD1 inhibitor like T-448.
Synthesis of T-448
The synthesis of 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide likely involves a multi-step process. A plausible synthetic route would start with the formation of the substituted cyclopropylamine moiety, followed by its coupling to a benzoyl chloride derivative, and finally, the amidation reaction with 2-amino-5-methyl-1,3,4-thiadiazole. The synthesis of related 2-amino-1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides.
Conclusion
T-448 is a potent and specific irreversible inhibitor of LSD1 with a favorable safety profile. Its unique mechanism of forming a compact formyl-FAD adduct distinguishes it from other LSD1 inhibitors. The ability of T-448 to increase H3K4 methylation in the brain and improve cognitive function in preclinical models suggests its therapeutic potential for neurodevelopmental disorders. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of T-448 and other novel epigenetic modulators.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. An In Vivo Mouse Model to Measure Naïve CD4 T Cell Activation, Proliferation and Th1 Differentiation Induced by Bone Marrow-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 6. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Uncoupling histone H3K4 trimethylation from developmental gene expression via an equilibrium of COMPASS, Polycomb, and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
